

Physicochemical Properties of Morpholino-s-Triazines: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-morpholino-s-triazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of morpholino-s-triazines. These compounds, characterized by a central triazine ring substituted with one or more morpholine moieties, are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as anticancer agents and kinase inhibitors. Understanding their physicochemical properties is paramount for optimizing their solubility, permeability, and ultimately, their therapeutic efficacy.

Core Physicochemical Data

The following table summarizes key physicochemical parameters for a representative set of morpholino-s-triazine derivatives as reported in the scientific literature. It is important to note that many of these values are calculated (in silico) rather than experimentally determined, providing a predictive assessment of their properties.



Comp ound Name	Molec ular Formul a	Molec ular Weight (g/mol	Calcul ated logP	Topolo gical Polar Surfac e Area (Ų)	Hydro gen Bond Accept ors	Hydro gen Bond Donor	Rotata ble Bonds	Refere nce
2,4- dimorph olino-6- chloro- 1,3,5- triazine	C11H16 CIN5O2	285.73	0.85	69.4	7	0	2	[Calcula ted]
2,4,6- trimorp holino- 1,3,5- triazine	С15H24 N6O3	336.39	0.54	81.9	9	0	3	[Calcula ted]
Gedatol isib (a PI3K/m TOR inhibitor)	C29H34 N8O4	558.63	1.24	123.5	12	2	7	
2- anilino- 4,6- dimorph olino- 1,3,5- triazine	C17H21 N7O2	355.39	2.51	94.7	9	1	4	[Calcula ted]

Experimental Methodologies

While specific experimental data for a broad range of morpholino-s-triazines is not extensively available in the public domain, the following are standard protocols for determining the key



physicochemical properties discussed.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

- Preparation: A supersaturated solution of the morpholino-s-triazine derivative is prepared in a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
- Equilibration: The solution is agitated in a sealed flask at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
- Separation: The undissolved solid is removed by centrifugation and/or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of a compound.

- Sample Preparation: A precise amount of the morpholino-s-triazine derivative is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the curve.



Lipophilicity (logP) Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a standard measure of a compound's lipophilicity.

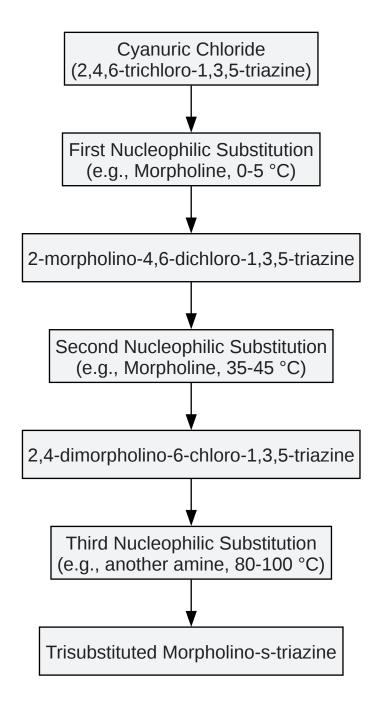
- Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are presaturated with each other by vigorous mixing, followed by separation.
- Partitioning: A known amount of the morpholino-s-triazine derivative is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed container.
- Equilibration: The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: The two phases are separated by centrifugation.
- Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

General Synthesis Workflow for Morpholino-s-Triazines

The synthesis of morpholino-s-triazines typically starts from cyanuric chloride, a versatile precursor. The substitution of the chlorine atoms with morpholine nucleophiles can be controlled by temperature, allowing for the sequential introduction of different substituents.





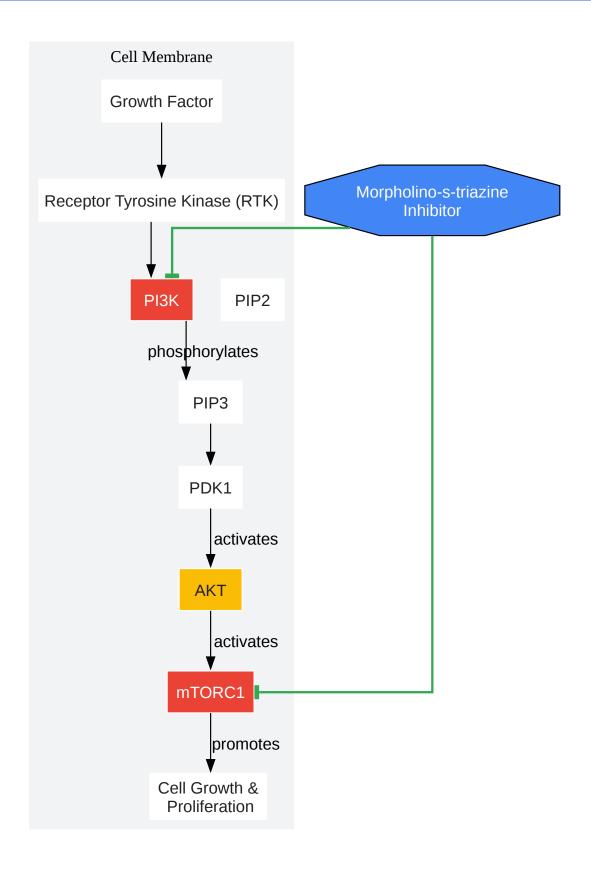
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Caption: General synthetic route for morpholino-s-triazines.

Targeting the PI3K/AKT/mTOR Signaling Pathway

Several morpholino-s-triazine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical pathway in cancer cell growth and survival.





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Caption: Inhibition of the PI3K/mTOR pathway by morpholino-s-triazines.







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